molecular formula C6H4ClNO2 B12950944 4-Chloro-5-hydroxynicotinaldehyde

4-Chloro-5-hydroxynicotinaldehyde

Cat. No.: B12950944
M. Wt: 157.55 g/mol
InChI Key: QNBKOYDBDAOHKL-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxynicotinaldehyde typically involves the chlorination of 5-hydroxynicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-hydroxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxynicotinaldehyde depends on its specific application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or function, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with key enzymes and proteins essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chlorine atom and a hydroxyl group makes it a versatile intermediate for further chemical transformations .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

4-chloro-5-hydroxypyridine-3-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-3,10H

InChI Key

QNBKOYDBDAOHKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)C=O

Origin of Product

United States

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